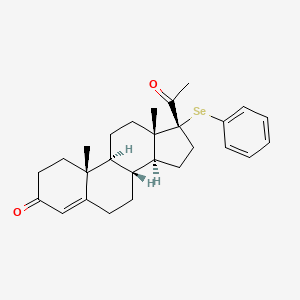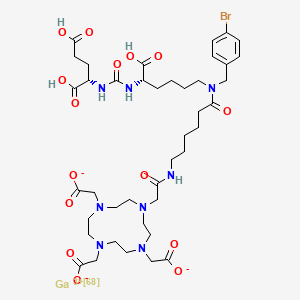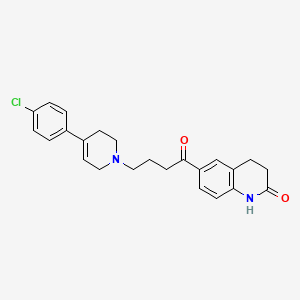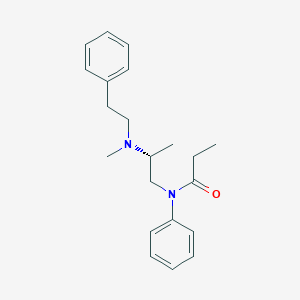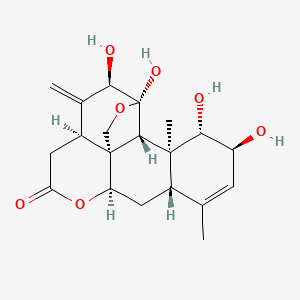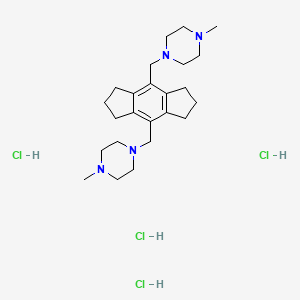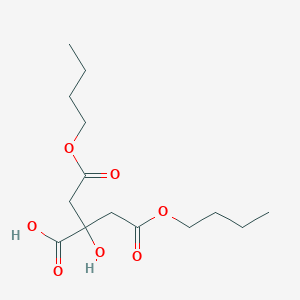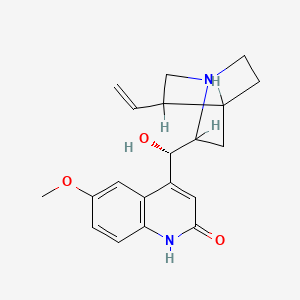
(9S)-9-Hydroxy-6'-methoxycinchonan-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one is a complex organic compound known for its unique chemical structure and significant biological activities. This compound is part of the cinchona alkaloid family, which is renowned for its medicinal properties, particularly in the treatment of malaria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the selective hydrogenation of cinnamaldehyde using nickel nanoparticles supported on titania. This process requires precise control of reaction conditions, including temperature and pressure, to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation reactors with advanced control systems to maintain optimal reaction conditions. The use of high-purity nickel catalysts and continuous monitoring of reaction parameters ensures consistent product quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions are often conducted in acidic or basic media, while reduction reactions require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as malaria and cancer.
Wirkmechanismus
The mechanism of action of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonine: Similar in structure but lacks the methoxy group.
Cinchonidine: Differentiated by its stereochemistry and specific functional groups.
Uniqueness
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one stands out due to its unique combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
53537-71-6 |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18,20,24H,1,6-8,11H2,2H3,(H,21,23)/t12?,13?,18?,20-/m0/s1 |
InChI-Schlüssel |
FRZGROVVMXMITN-MWIOYJRVSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2[C@@H](C3CC4CCN3CC4C=C)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2C(C3CC4CCN3CC4C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


